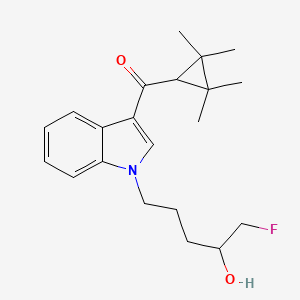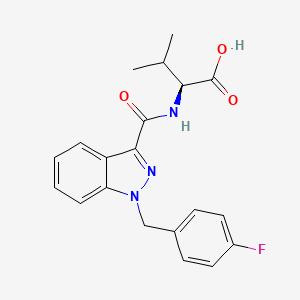
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a natural product used in various research fields related to life sciences. It is known for its unique chemical structure and properties, making it a valuable compound for scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol involves several steps, including the use of specific solvents and reagents. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions typically require careful control of temperature and light exposure to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound is often carried out by specialized biochemical companies. These companies ensure high purity and quality through rigorous quality control processes, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different derivatives of the compound with altered functional groups, while reduction reactions may lead to the formation of simpler compounds.
Scientific Research Applications
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is studied for its potential therapeutic effects and pharmacological properties. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol can be compared with other similar compounds, such as other phloroglucinol derivatives. These compounds share similar chemical structures but may have different functional groups or side chains, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds:- 2,6-Dimethyl-3-O-methylphloroglucinol
- 2,6-Dimethyl-4-(2-methylbutyryl)phloroglucinol
- 3-O-methyl-4-(2-methylbutyryl)phloroglucinol
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYXGPKSPBDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)


![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)


![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
